

Application Notes and Protocols for the Use of Disulfiram in Cell Culture

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Compound of Interest

Compound Name: Disuprazole

Cat. No.: B1219562

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Disulfiram (DSF), commercially known as Antabuse, is a drug historically used for the treatment of alcohol dependence.[1][2] Recent research has repurposed Disulfiram as a potential anti-cancer agent, demonstrating its efficacy in various cancer cell lines and animal models.[1][3] Its anti-neoplastic properties are attributed to several mechanisms, primarily its ability to inhibit aldehyde dehydrogenase (ALDH), suppress the proteasome system, and induce oxidative stress within cancer cells.[1][2][4][5] Notably, the anti-cancer activity of Disulfiram is significantly enhanced in the presence of copper, forming a DSF-Cu complex that is crucial for its cytotoxic effects.[3][6]

These application notes provide a comprehensive overview and detailed protocols for the use of Disulfiram in a cell culture setting for cancer research.

Mechanism of Action

Disulfiram exerts its anti-cancer effects through a multi-faceted approach:

- **Inhibition of Aldehyde Dehydrogenase (ALDH):** Disulfiram is an irreversible inhibitor of ALDH. [3] Elevated ALDH activity is a characteristic of cancer stem cells (CSCs), and by inhibiting this enzyme, Disulfiram can target this therapy-resistant cell population.[1][3]

- **Proteasome Inhibition:** In the presence of copper, Disulfiram forms a complex that inhibits the chymotrypsin-like activity of the 26S proteasome.^{[7][8]} This leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and inducing apoptosis.^{[5][9]}
- **Induction of Reactive Oxygen Species (ROS):** The Disulfiram-copper complex can catalyze the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.^{[4][6][10]}
- **NF-κB Pathway Inhibition:** Disulfiram has been shown to suppress the activation of the NF-κB pathway, which is involved in cancer cell proliferation, survival, and metastasis.^{[3][4]}
- **Inhibition of P-glycoprotein (P-gp):** Disulfiram can inhibit the P-gp multidrug efflux pump, potentially reversing chemotherapy resistance.^[4]

Quantitative Data: IC50 Values of Disulfiram in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Disulfiram in different cancer cell lines. It is important to note that the presence of copper can significantly decrease the IC50 value.

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Notes
MCF-7	Breast Cancer (ER+)	0.3	72	[11]
BT474	Breast Cancer (ER+/HER2+)	0.3	72	[11]
MDA-MB-231	Triple-Negative Breast Cancer	> 10	72	[11]
MDA-MB-231	Triple-Negative Breast Cancer	~0.3	Not Specified	Average across multiple TNBC lines[12]
MDA-MB-231PAC10	Paclitaxel-Resistant TNBC	Not Specified	72	DSF/Cu reversed resistance[13]
Glioblastoma Stem Cells	Glioblastoma	0.0311 (31.1 nM)	Not Specified	Potentiated by copper[7]
Acute Leukemia Cell Lines	Leukemia	0.028 - 0.1 (28 - 100 nM)	Not Specified	[14]

Experimental Protocols

Protocol 1: Preparation of Disulfiram and Copper Solutions for Cell Culture

Materials:

- Disulfiram powder (Sigma-Aldrich, or equivalent)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Copper (II) Chloride (CuCl₂), or other copper salts
- Sterile, deionized water

- Sterile microcentrifuge tubes

Procedure:

- Disulfiram Stock Solution (e.g., 10 mM):
 - Aseptically weigh the appropriate amount of Disulfiram powder.
 - Dissolve the powder in cell culture grade DMSO to make a 10 mM stock solution.
 - Gently vortex to ensure complete dissolution.
 - Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C.
- Copper Stock Solution (e.g., 1 mM):
 - Aseptically weigh the appropriate amount of CuCl₂.
 - Dissolve in sterile, deionized water to make a 1 mM stock solution.
 - Filter-sterilize the solution using a 0.22 µm syringe filter.
 - Store the stock solution at 4°C.
- Working Solutions:
 - On the day of the experiment, thaw an aliquot of the Disulfiram stock solution.
 - Prepare fresh dilutions of Disulfiram and copper in complete cell culture medium to the desired final concentrations.
 - It is recommended to add the copper solution to the media before adding the Disulfiram to facilitate the formation of the DSF-Cu complex.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Disulfiram and copper stock solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of Disulfiram (with or without a fixed concentration of copper, typically 1 μ M) in complete medium.
 - Remove the old medium from the wells and add 100 μ L of the drug-containing medium to the respective wells. Include a vehicle control (medium with DMSO and copper, if applicable).
 - Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

- MTT Assay:
 - After the incubation period, add 20 μ L of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
 - Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Plot the cell viability against the drug concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot Analysis for Proteasome Inhibition

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- Disulfiram and copper stock solutions
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer

- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-ubiquitin, anti-p27, anti-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with Disulfiram (with or without copper) for the desired time.
 - Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein extract.
- Protein Quantification and Western Blotting:
 - Determine the protein concentration of each lysate using the BCA assay.
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.

- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Accumulation of ubiquitinated proteins is an indicator of proteasome inhibition.[9]

Visualizations

Signaling Pathway of Disulfiram in Cancer Cells

Caption: Signaling pathway of the Disulfiram-copper complex in cancer cells.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

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